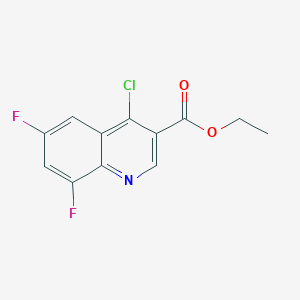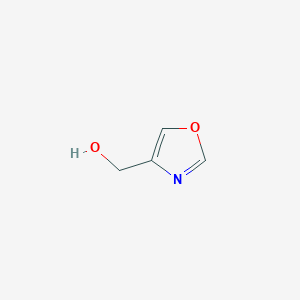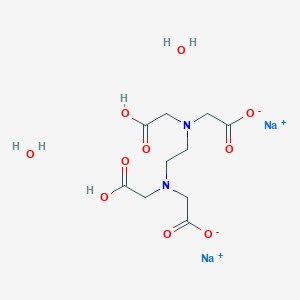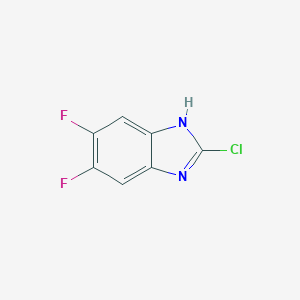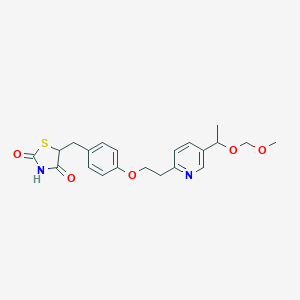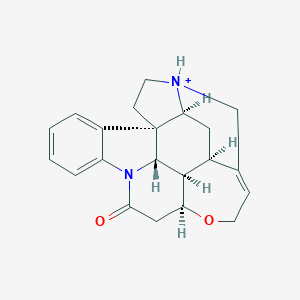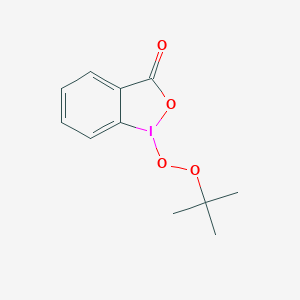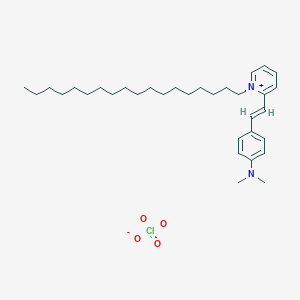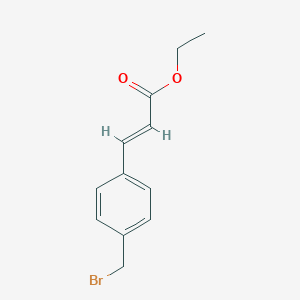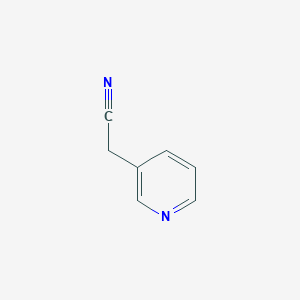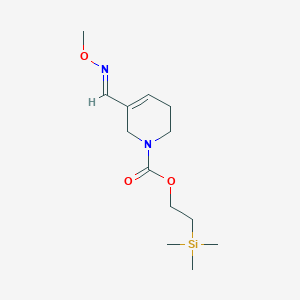
2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, also known as TES-1025, is a novel chemical compound that has gained interest in the field of drug discovery due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, 2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate prevents the proliferation of cancer cells and reduces inflammation.
Biochemische Und Physiologische Effekte
Studies have shown that 2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has a variety of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the activity of immune cells involved in inflammation. 2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has also been shown to have a low toxicity profile, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has several advantages for lab experiments, including its high potency, low toxicity, and ability to inhibit DHODH selectively. However, it also has some limitations, including its limited solubility in water and the need for further optimization to improve its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the development of 2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate as a therapeutic agent. These include the optimization of its pharmacokinetic properties, the development of novel formulations for improved delivery, and the evaluation of its efficacy in preclinical and clinical studies. Additionally, further research is needed to elucidate the full extent of 2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate's anti-inflammatory and anti-tumor properties and to identify potential synergies with other therapeutic agents.
Synthesemethoden
2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate can be synthesized through a multi-step process involving the reaction of 2-(trimethylsilyl)ethanol with 2,6-lutidine, followed by the reaction of the resulting product with methyl chloroformate and hydroxylamine hydrochloride. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases, including cancer, rheumatoid arthritis, and multiple sclerosis.
Eigenschaften
CAS-Nummer |
145071-40-5 |
|---|---|
Produktname |
2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate |
Molekularformel |
C13H24N2O3Si |
Molekulargewicht |
284.43 g/mol |
IUPAC-Name |
2-trimethylsilylethyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O3Si/c1-17-14-10-12-6-5-7-15(11-12)13(16)18-8-9-19(2,3)4/h6,10H,5,7-9,11H2,1-4H3/b14-10+ |
InChI-Schlüssel |
KRFFVGLYBUFSRV-GXDHUFHOSA-N |
Isomerische SMILES |
CO/N=C/C1=CCCN(C1)C(=O)OCC[Si](C)(C)C |
SMILES |
CON=CC1=CCCN(C1)C(=O)OCC[Si](C)(C)C |
Kanonische SMILES |
CON=CC1=CCCN(C1)C(=O)OCC[Si](C)(C)C |
Synonyme |
2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H) -pyridinecarboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



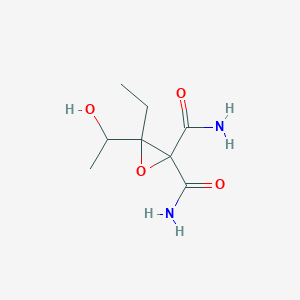

![{[(7-Carbamimidoylnaphthalen-2-Yl)methyl][4-({1-[(1e)-Ethanimidoyl]piperidin-4-Yl}oxy)phenyl]sulfamoyl}acetic Acid](/img/structure/B123626.png)
